molecular formula C17H22N2O5S B4556536 3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4556536
M. Wt: 366.4 g/mol
InChI Key: SBJNMSCTFMWMOU-UHFFFAOYSA-N
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Description

3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure. The compound is notable for its unique combination of a bicyclo[2.2.1]heptane core with a sulfamoylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common approach is the reduction of norcamphor to form the bicyclo[2.2.1]heptane core . This is followed by the introduction of the sulfamoylphenyl group through a series of substitution reactions. The reaction conditions often require the use of strong reducing agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic core or the sulfamoylphenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfamoylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoylphenyl group is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The bicyclic core provides structural stability and influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid apart is the presence of the sulfamoylphenyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c18-25(23,24)13-5-1-10(2-6-13)7-8-19-16(20)14-11-3-4-12(9-11)15(14)17(21)22/h1-2,5-6,11-12,14-15H,3-4,7-9H2,(H,19,20)(H,21,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJNMSCTFMWMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

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